molecular formula C19H20N4O3S B2907327 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946335-79-1

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2907327
CAS No.: 946335-79-1
M. Wt: 384.45
InChI Key: IOHRFHXGHBRFHE-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Piperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions.

    Final Functionalization: The carbonyl group is introduced via acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Known for their antiproliferative and antimicrobial activities.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits anti-inflammatory and analgesic properties.

Uniqueness

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidine core and the phenylpiperazine moiety. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-20-16(24)14-12-15(27-18(14)21(2)19(20)26)17(25)23-10-8-22(9-11-23)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHRFHXGHBRFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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